(1R,3S)-3-(3-Amino-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid

Description

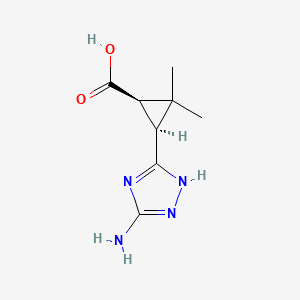

This compound features a strained cyclopropane ring system with stereospecific substitutions: a carboxylic acid group at position 1 and a 3-amino-1,2,4-triazole moiety at position 3. The 2,2-dimethyl substituents on the cyclopropane ring reduce ring strain and enhance stability compared to unsubstituted cyclopropanes . The (1R,3S) stereochemistry is critical for its molecular interactions, particularly in biological systems, where enantioselectivity often dictates activity .

Properties

IUPAC Name |

(1R,3S)-3-(3-amino-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-8(2)3(4(8)6(13)14)5-10-7(9)12-11-5/h3-4H,1-2H3,(H,13,14)(H3,9,10,11,12)/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBODYXYCTGSNIY-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C2=NC(=NN2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C2=NC(=NN2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,3S)-3-(3-Amino-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclopropane core with a carboxylic acid group and an amino-triazole moiety. Its unique structure allows for interactions with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. The presence of the 1H-1,2,4-triazole ring enhances the compound's ability to inhibit bacterial growth. A study demonstrated that triazole derivatives could effectively target bacterial enzymes, leading to cell death .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes linked to metabolic pathways in cancer cells. Specifically, it has been studied for its interaction with human ornithine aminotransferase (hOAT), which plays a role in proline metabolism—a pathway often upregulated in cancer . The inhibition of hOAT can disrupt cancer cell proliferation by altering metabolic fluxes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for hOAT, leading to the formation of irreversible adducts that prevent substrate binding .

- Antioxidant Activity : Some studies suggest that triazole derivatives can exhibit antioxidant properties, reducing oxidative stress in cells .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Study 2: Inhibition of hOAT

A study focused on the inhibition of hOAT demonstrated that this compound could reduce enzyme activity by over 80% at optimal concentrations. Furthermore, in vivo studies showed reduced tumor growth in models treated with this compound compared to controls .

Data Summary

Scientific Research Applications

Biological Research Applications

Inhibition of Enzymes

This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme crucial for histidine biosynthesis. By inhibiting this enzyme, it can be utilized in yeast cell cultures that require histidine to survive. The presence of the compound increases the expression of the HIS3 gene, allowing for selective growth in media lacking histidine. This property makes it valuable in two-hybrid systems and other genetic studies where protein-protein interactions are analyzed .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit antimicrobial activity. The structural similarity to known antimicrobial agents suggests that (1R,3S)-3-(3-Amino-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid may also possess such properties. Preliminary studies have shown that triazole compounds can inhibit the growth of various bacteria and fungi .

Medicinal Chemistry Applications

Drug Development

The compound's unique structure may contribute to the development of new pharmaceuticals targeting various diseases. Its ability to modulate biological pathways through enzyme inhibition opens avenues for creating drugs aimed at metabolic disorders or infections caused by resistant strains of bacteria .

Cancer Research

Triazole compounds have been studied for their potential anticancer properties. The ability to selectively inhibit certain enzymes involved in cancer cell metabolism could lead to the development of targeted therapies. Ongoing research is evaluating how modifications to the triazole structure can enhance efficacy and reduce side effects in cancer treatment protocols .

Agricultural Applications

Herbicide Development

Similar to its parent compound 3-amino-1H-1,2,4-triazole (also known as amitrol), this compound could be explored as a herbicide. Its mechanism of action may involve inhibiting specific pathways in plant growth regulation. However, due to safety concerns associated with triazoles as herbicides—particularly their carcinogenic properties—further research is essential to evaluate their environmental impact and safety profiles .

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Biological Research | Inhibition of imidazoleglycerol-phosphate dehydratase | Enhances HIS3 expression for selective growth |

| Medicinal Chemistry | Potential drug development | Modulates biological pathways |

| Cancer Research | Targeted therapies | Selective enzyme inhibition |

| Agricultural Science | Possible herbicide | Inhibits plant growth pathways |

Comparison with Similar Compounds

1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane

- Structure : Cyclopropane core with two 1,3,4-thiadiazole rings instead of triazole and carboxylic acid groups.

- Key Differences: The absence of a carboxylic acid reduces aqueous solubility compared to the target compound. Thiadiazole rings, known for antimicrobial activity, suggest divergent biological applications (e.g., agrochemicals vs.

- Synthesis : Prepared via refluxing cyclopropane dicarboxylic acid with thiosemicarbazide, contrasting with the target compound’s likely multi-step synthesis involving triazole coupling .

(1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic Acid

- Structure: Cyclopropane with dual carboxylic acid groups and an amino-methyl branch.

3-(4-Amino-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl) Derivatives

- Structure : Cyclopropane absent; triazole modified with sulfanylidene (S=) and phenyl groups.

- Phenyl substituents increase lipophilicity, which may improve membrane permeability but reduce solubility .

Cyclanilide (Pesticide)

- Structure : Cyclopropane carboxylic acid linked to dichlorophenyl and urea groups.

- Key Differences: Dichlorophenyl substituents confer herbicidal activity, whereas the target compound’s amino-triazole may favor pharmaceutical applications (e.g., enzyme inhibition).

Structural and Electronic Effects on Bioactivity

- Cyclopropane Ring : The 2,2-dimethyl substitution in the target compound mitigates ring strain, improving stability over unsubstituted analogs .

- Amino-Triazole Moiety: The 3-amino group enables hydrogen bonding with biological targets (e.g., enzymes), while the triazole ring contributes to π-stacking interactions, a feature absent in thiadiazole or phenyl analogs .

- Carboxylic Acid: Enhances solubility and ionization at physiological pH, critical for bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.